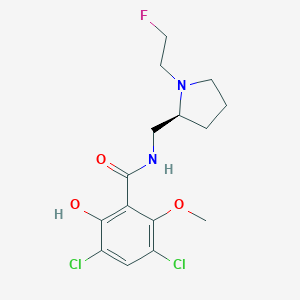
Fluororaclopride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluororaclopride is a fluorinated derivative of raclopride, a compound known for its use as a radioligand in positron emission tomography (PET) imaging. It is primarily used to study dopamine D2 receptors in the brain. The addition of a fluorine atom enhances its properties, making it a valuable tool in neuroimaging and research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fluororaclopride involves a two-step process. Initially, [18F]fluoroethyltriflate is prepared by fluoride displacement on the bis triflate of ethylene glycol. This intermediate is then used to alkylate a secondary amine precursor, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesis modules is common in industrial settings to enhance reproducibility and safety.
化学反应分析
Types of Reactions: Fluororaclopride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Substitution: Reagents like sodium fluoride or potassium fluoride in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reactions and conditions used. For instance, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the core structure.
科学研究应用
Fluororaclopride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Helps in studying the distribution and density of dopamine D2 receptors in the brain.
Medicine: Utilized in PET imaging to diagnose and monitor neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Employed in the development of new diagnostic tools and therapeutic agents.
作用机制
Fluororaclopride exerts its effects by binding to dopamine D2 receptors in the brain. This binding allows for the visualization of these receptors using PET imaging. The fluorine atom enhances the compound’s ability to cross the blood-brain barrier and bind selectively to the target receptors .
相似化合物的比较
Raclopride: The parent compound, used for similar purposes but without the fluorine atom.
[18F]Fallypride: Another fluorinated compound used in PET imaging with a higher affinity for dopamine D2 receptors.
[18F]Fluortriopride: Similar in structure and used for imaging dopamine D3 receptors.
Uniqueness: Fluororaclopride is unique due to its specific binding to dopamine D2 receptors and its enhanced imaging properties due to the presence of the fluorine atom. This makes it a valuable tool in both research and clinical settings.
生物活性
Fluororaclopride is a radiolabeled compound primarily used in positron emission tomography (PET) imaging to assess dopamine D2/D3 receptor availability in the brain. Its biological activity is significant in both research and clinical settings, particularly in understanding neuropsychiatric disorders and the pharmacodynamics of antipsychotic medications.
Chemical Structure and Properties
This compound is a derivative of raclopride, a selective antagonist for dopamine D2 receptors. The incorporation of fluorine-18 (18F) allows for its use as a radiotracer in PET imaging. The chemical structure can be represented as follows:
- Chemical Formula : C15H14F2N2O
- Molecular Weight : 288.28 g/mol
This compound binds selectively to dopamine D2 and D3 receptors, which are critical in the modulation of neurotransmission related to mood, reward, and motor control. By competing with endogenous dopamine for these receptors, this compound provides insights into dopamine system functioning and alterations associated with various pathologies.
1. Dopamine Receptor Imaging
This compound is predominantly utilized in PET imaging to quantify dopamine receptor density and function. This application is crucial for:
- Neuropsychiatric Disorders : Studies have shown altered D2 receptor availability in conditions such as schizophrenia and Parkinson's disease. The use of this compound helps in assessing the efficacy of treatments aimed at normalizing dopamine signaling.
- Drug Development : It serves as a tool to evaluate new antipsychotic drugs by measuring their occupancy at dopamine receptors.
2. Case Studies
Several studies illustrate the utility of this compound in clinical settings:
- Study on Schizophrenia : A study involving patients with schizophrenia demonstrated that those treated with antipsychotic medication showed reduced binding potential of this compound, indicating effective receptor occupancy (PMID: 20289013).
- Parkinson's Disease Research : In patients with Parkinson's disease, decreased this compound binding was correlated with disease progression, highlighting its role in monitoring neurodegeneration (PMC3540169).
Research Findings
Recent research has focused on the synthesis and application of this compound in various contexts. Below is a summary table of key findings from selected studies:
| Study | Subject | Findings |
|---|---|---|
| Widner et al. (2005) | Schizophrenia Patients | Significant reduction in this compound binding potential post-treatment with antipsychotics, indicating receptor occupancy. |
| Freed et al. (2003) | Parkinson's Disease Patients | Correlation between reduced this compound uptake and clinical severity of motor symptoms. |
| Davis et al. (2003) | Normal vs. PD Subjects | Enhanced understanding of DAT function using this compound PET imaging; significant differences noted between groups. |
Synthesis Methods
The synthesis of this compound involves radiochemical techniques that allow for high yields suitable for clinical applications. The typical process includes:
- Preparation of Precursors : Starting materials are reacted under controlled conditions to form the desired radiolabeled compound.
- Radiolabeling : Incorporation of 18F is achieved through nucleophilic substitution reactions.
- Purification : The final product undergoes purification to ensure high radiochemical purity necessary for imaging applications.
属性
CAS 编号 |
124840-52-4 |
|---|---|
分子式 |
C15H19Cl2FN2O3 |
分子量 |
365.2 g/mol |
IUPAC 名称 |
3,5-dichloro-N-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C15H19Cl2FN2O3/c1-23-14-11(17)7-10(16)13(21)12(14)15(22)19-8-9-3-2-5-20(9)6-4-18/h7,9,21H,2-6,8H2,1H3,(H,19,22) |
InChI 键 |
SUMSSRZHRHBCGI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
手性 SMILES |
COC1=C(C=C(C(=C1C(=O)NC[C@@H]2CCCN2CCF)O)Cl)Cl |
规范 SMILES |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
同义词 |
fluororaclopride S-3,5-dichloro-6-methoxy-N-(1-(2-(F-18)-fluoroethyl)-2-pyrrolidinylmethyl)salicylamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















